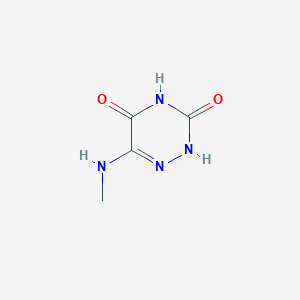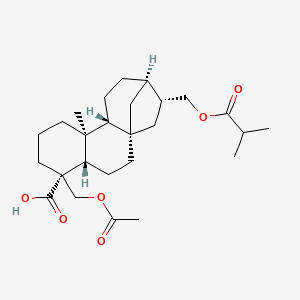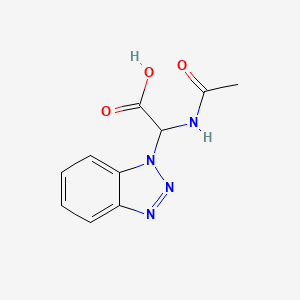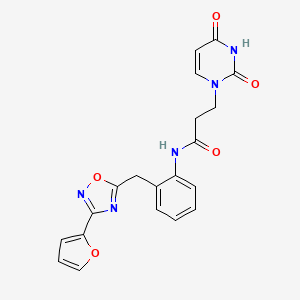![molecular formula C20H23N5O3 B2598287 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1002217-69-7](/img/structure/B2598287.png)
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.
Formation of the Pyrimidine Ring: The next step involves the synthesis of the 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine ring. This can be achieved through the Biginelli reaction, which involves the condensation of ethyl acetoacetate, urea, and an aldehyde.
Coupling of the Rings: The pyrazole and pyrimidine rings are then coupled together through a nucleophilic substitution reaction.
Formation of the Acetamide Group: Finally, the N-(4-methoxyphenyl)acetamide group is introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings.
Reduction: Reduction reactions can also occur, particularly at the carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme activity. Its ability to undergo various chemical reactions makes it a useful tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity make it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used as a precursor for the synthesis of various materials. Its ability to undergo various chemical reactions makes it a valuable starting material for the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various mechanisms, including inhibition, activation, and allosteric modulation.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: This compound shares the pyrimidine ring structure and has similar biological activities.
3,5-Dimethyl-1H-pyrazole: This compound shares the pyrazole ring structure and has similar chemical reactivity.
N-(4-Methoxyphenyl)acetamide: This compound shares the acetamide group and has similar pharmacological properties.
Uniqueness
What sets 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide apart is its combination of these structural features in a single molecule. This unique combination gives it distinct chemical and biological properties that are not found in the individual components.
Propiedades
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-10-13(2)25(23-12)20-21-15(4)14(3)19(27)24(20)11-18(26)22-16-6-8-17(28-5)9-7-16/h6-10H,11H2,1-5H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCHAAZJRADJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2598206.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2598207.png)
![3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2598209.png)
![1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one](/img/structure/B2598210.png)
![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)



![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)



![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)
